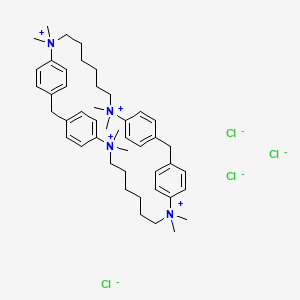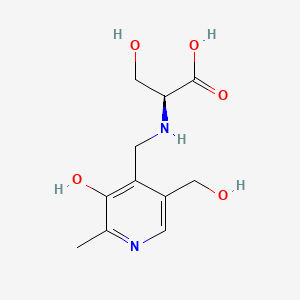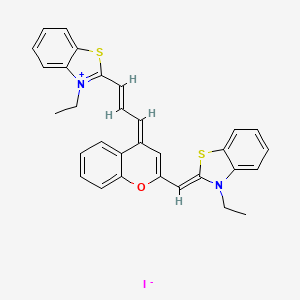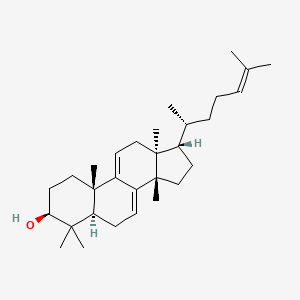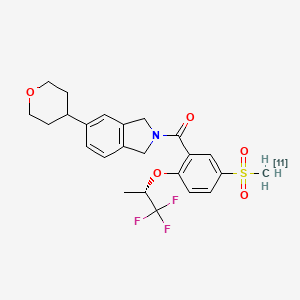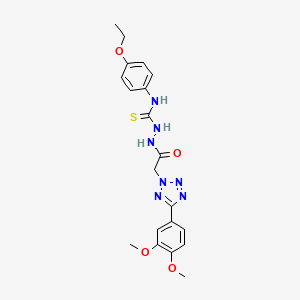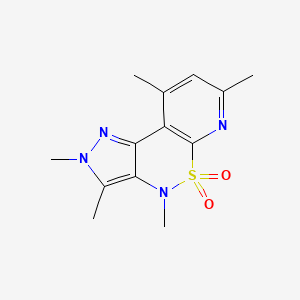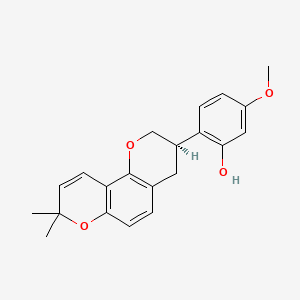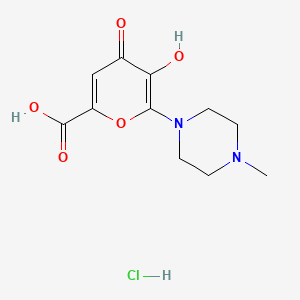
n4-beta-d-Glucosylsulfanilamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N4-beta-D-Glucosylsulfanilamide can be synthesized through a series of chemical reactions involving the glucosylation of sulfanilamide. The process typically involves the use of glucopyranosyl donors and sulfanilamide under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N4-beta-D-Glucosylsulfanilamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N4-beta-D-Glucosylsulfanilamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential antibacterial properties and therapeutic applications.
Industry: Utilized in the production of antibacterial agents and other chemical products.
Mechanism of Action
The mechanism of action of N4-beta-D-Glucosylsulfanilamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic processes in bacteria. This inhibition results in the antibacterial properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-beta-D-Glucosylsulfanilamide include:
Sulfanilamide: A parent compound with similar antibacterial properties.
Glucosylated derivatives: Other glucosylated sulfonamides with varying degrees of antibacterial activity.
Uniqueness
This compound is unique due to its specific glucosylation, which enhances its solubility and bioavailability compared to other sulfonamides. This modification also contributes to its distinct antibacterial properties and potential therapeutic applications .
Properties
CAS No. |
53274-53-6 |
|---|---|
Molecular Formula |
C12H18N2O7S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C12H18N2O7S/c13-22(19,20)7-3-1-6(2-4-7)14-12-11(18)10(17)9(16)8(5-15)21-12/h1-4,8-12,14-18H,5H2,(H2,13,19,20)/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
RMCYKIOWPVOBJX-RMPHRYRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


